

Application Notes and Protocols for Recombinant tBID Protein Expression and Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tBID*

Cat. No.: *B560645*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

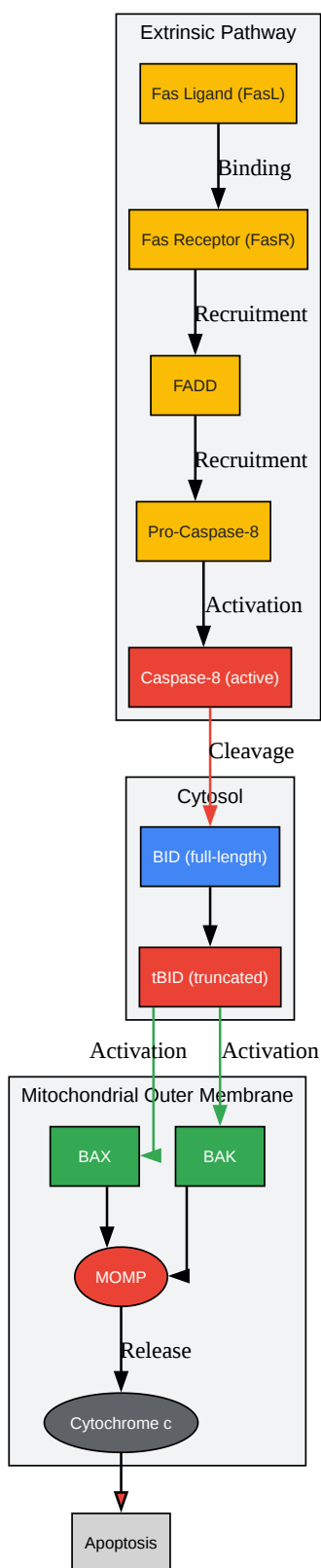
This document provides a detailed protocol for the expression and purification of recombinant truncated BID (**tBID**) protein. The methodology leverages the robust *Escherichia coli* expression system for the production of N-terminally His-tagged full-length BID, followed by enzymatic cleavage with Caspase-8 to generate **tBID**. Purification is achieved through a two-step chromatography process involving immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography (SEC). This protocol is intended to yield high-purity **tBID** suitable for downstream applications in apoptosis research and drug development.

Introduction

BID (BH3 Interacting-Domain Death Agonist) is a pro-apoptotic member of the Bcl-2 family of proteins. In its full-length form, BID is largely inactive in the cytosol. Upon the induction of the extrinsic apoptosis pathway, Caspase-8 cleaves BID, generating the C-terminal fragment known as **tBID**. **tBID** then translocates to the mitochondria, where it activates the pro-apoptotic proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, ultimately resulting in apoptosis. The ability to produce pure, active **tBID** is crucial for studying these downstream events and for screening potential therapeutic agents that modulate this pathway.

BID Signaling Pathway

The following diagram illustrates the activation of BID and its role in the extrinsic apoptosis pathway.



[Click to download full resolution via product page](#)

Caption: Activation of BID by Caspase-8 and subsequent induction of apoptosis.

Experimental Protocols

Expression of His-tagged Full-Length BID

This protocol describes the expression of N-terminally 6xHis-tagged full-length mouse or human BID in *E. coli*.

Materials:

- Expression Vector: pET28a vector containing the full-length BID coding sequence.
- Host Strain: *E. coli* BL21(DE3) competent cells.[\[1\]](#)
- Media and Reagents: Luria-Bertani (LB) broth, Kanamycin, Isopropyl β -D-1-thiogalactopyranoside (IPTG).

Protocol:

- Transform the pET28a-BID plasmid into *E. coli* BL21(DE3) competent cells and plate on LB agar containing Kanamycin (30 μ g/mL). Incubate overnight at 37°C.
- Inoculate a single colony into 50 mL of LB broth with Kanamycin (30 μ g/mL) and grow overnight at 37°C with shaking (220 rpm).
- Inoculate 1 L of LB broth containing Kanamycin (30 μ g/mL) with the overnight culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[\[1\]](#)
- Induce protein expression by adding IPTG to a final concentration of 1 mM.[\[1\]](#)
- Incubate the culture for an additional 4-6 hours at 30°C with shaking.[\[1\]](#)
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

Table 1: Induction Parameters for Full-Length BID Expression

Parameter	Value	Reference
E. coli Strain	BL21(DE3)	[1]
Vector	pET28a-BID	[1]
Antibiotic	Kanamycin (30 µg/mL)	[1]
Growth Temperature	37°C	[1]
OD600 at Induction	0.6 - 0.8	[1]
IPTG Concentration	1 mM	[1]
Induction Temperature	30°C	[1]
Induction Duration	4 - 6 hours	[1]

Purification of His-tagged Full-Length BID

This section details the purification of the expressed His-tagged full-length BID using IMAC.

Materials:

- Buffers: Lysis Buffer, Wash Buffer, Elution Buffer (see Table 2 for compositions).
- Reagents: Protease inhibitor cocktail, Lysozyme, DNase I.
- Equipment: Sonicator, High-speed centrifuge, Chromatography system, HisTrap HP 5 mL column (or equivalent).

Protocol:

- Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture. [1] Add protease inhibitors, lysozyme (0.2 mg/mL), and DNase I (10 µg/mL).
- Incubate on ice for 30 minutes.
- Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 30 seconds off) to prevent overheating, for a total sonication time of approximately 5 minutes.[1]

- Clarify the lysate by centrifugation at 13,000 x g for 40 minutes at 4°C.[1]
- Filter the supernatant through a 0.45 µm filter.
- Equilibrate the HisTrap HP column with 5 column volumes (CV) of Lysis Buffer.
- Load the clarified lysate onto the column at a flow rate of 1 mL/min.[1]
- Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged BID protein with 5 CV of Elution Buffer. Collect 1 mL fractions.
- Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
- Pool the fractions containing pure full-length BID.

Generation and Purification of tBID

Materials:

- Enzyme: Recombinant active Caspase-8.
- Buffers: Dialysis Buffer (see Table 2), SEC Buffer (see Table 2).
- Equipment: Dialysis tubing (10 kDa MWCO), Chromatography system, HiLoad 16/60 Superdex 75 pg column (or equivalent).

Protocol:

- Dialysis: Dialyze the pooled fractions of purified full-length BID against Dialysis Buffer overnight at 4°C to remove imidazole.
- Caspase-8 Cleavage: Determine the protein concentration of the dialyzed BID. Add active Caspase-8 at a 1:100 enzyme-to-substrate molar ratio. Incubate at 37°C for 2 hours. The cleavage reaction will generate **tBID** and a small N-terminal fragment containing the His-tag.
- IMAC to Remove Uncleaved BID and His-tag: To separate **tBID** from uncleaved full-length BID and the His-tagged N-terminal fragment, pass the cleavage reaction mixture through a

freshly equilibrated HisTrap HP column. Collect the flow-through, which contains the **tBID** protein.

- Size-Exclusion Chromatography (SEC): Concentrate the flow-through containing **tBID** and load it onto a HiLoad 16/60 Superdex 75 pg column pre-equilibrated with SEC Buffer. This step will further purify **tBID** and place it in a suitable buffer for storage.
- Run the SEC at a flow rate of 1 mL/min and collect fractions.
- Analyze fractions by SDS-PAGE to confirm the purity of **tBID**.
- Pool the pure fractions, determine the concentration, and store at -80°C.

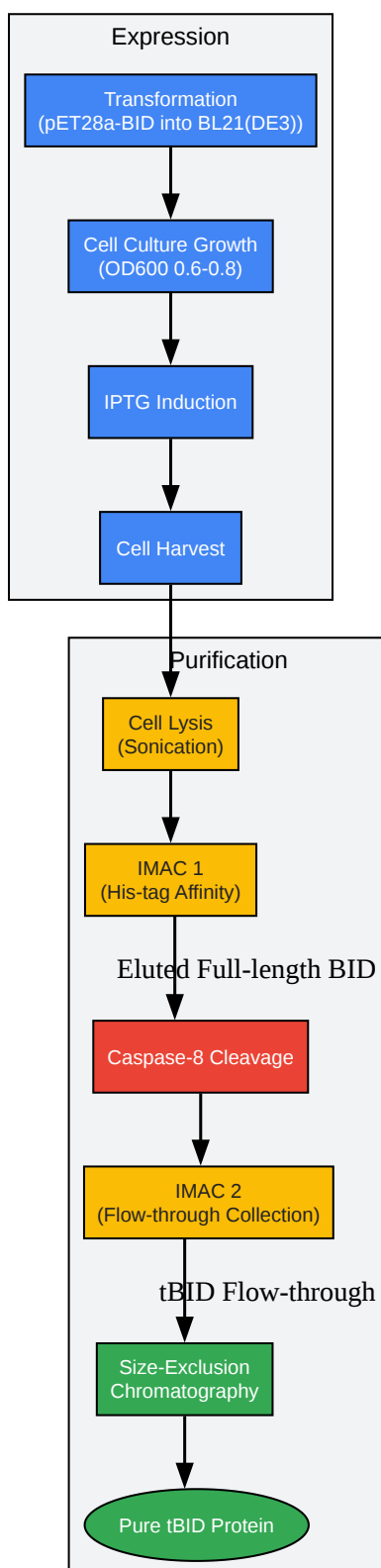
Table 2: Buffer Compositions

Buffer	Component	Concentration	pH
Lysis Buffer	Tris-HCl	20 mM	7.4
NaCl	100 mM		
Imidazole	20 mM		
Wash Buffer	Tris-HCl	20 mM	7.4
NaCl	100 mM		
Imidazole	40 mM		
Elution Buffer	Tris-HCl	20 mM	7.4
NaCl	100 mM		
Imidazole	500 mM		
Dialysis Buffer	HEPES	10 mM	7.6
KCl	50 mM		
DTT	1 mM		
SEC Buffer	Tris-HCl	20 mM	7.4
NaCl	100 mM		

Note: It is recommended to add a protease inhibitor cocktail to the Lysis Buffer immediately before use.

Experimental Workflow

The following diagram outlines the complete workflow for the expression and purification of **tBID**.



[Click to download full resolution via product page](#)

Caption: Workflow for recombinant **tBID** expression and purification.

Quality Control and Data Presentation

The purity of the protein at each stage should be assessed by SDS-PAGE. The final concentration of **tBID** should be determined using a Bradford assay or by measuring absorbance at 280 nm with the appropriate extinction coefficient. The activity of the purified **tBID** can be confirmed by its ability to induce cytochrome c release from isolated mitochondria. [2]

Table 3: Expected Yield and Purity

Purification Step	Typical Yield (mg/L of culture)	Purity (%)
IMAC 1 (Full-length BID)	5 - 10	> 90
SEC (Final tBID)	1 - 3	> 95

Note: Yields are highly dependent on the specific construct and expression conditions and may require optimization.

Conclusion

This protocol provides a comprehensive guide for the expression and purification of recombinant **tBID**. By following these steps, researchers can obtain high-quality **tBID** suitable for a wide range of biochemical and cellular assays, facilitating further investigation into the mechanisms of apoptosis and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stepwise activation of the pro-apoptotic protein Bid at mitochondrial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant tBID Protein Expression and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560645#protocol-for-recombinant-tbid-protein-expression-and-purification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com